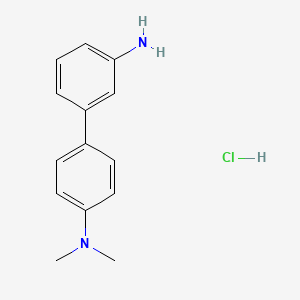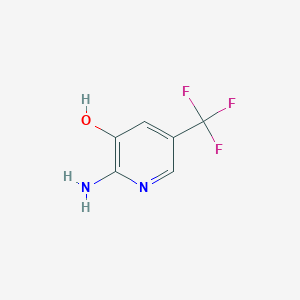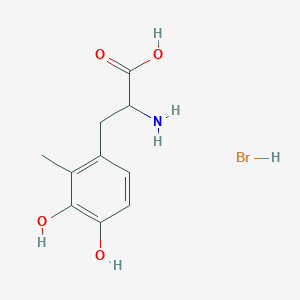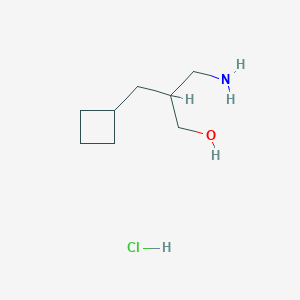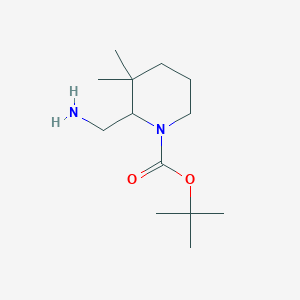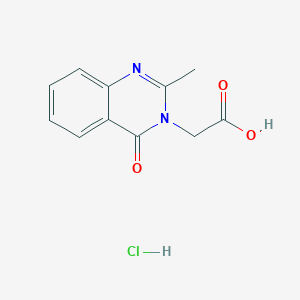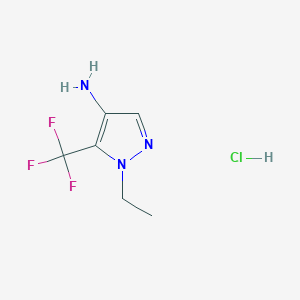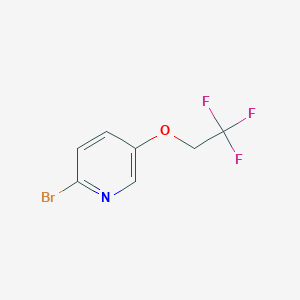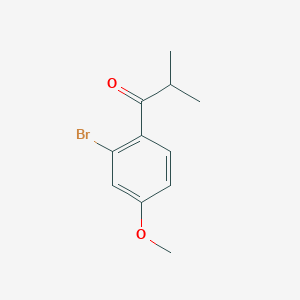
1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one
Overview
Description
The compound “2-(2-Bromo-4-methoxyphenyl)acetonitrile” has a similar structure . It has a molecular weight of 226.07 .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromo-4-methoxyphenyl)acetonitrile” is provided . It might be similar to your compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromo-4-methoxyphenyl)acetonitrile” are provided . It has a molecular weight of 226.07 and its InChI key is HGIMMKGDPPDRTN-UHFFFAOYSA-N .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Side-Chain Fragmentation of Arylalkanol Radical Cations : Research by Baciocchi et al. (1996) in the "Journal of the American Chemical Society" involved the study of one-electron oxidation of certain 1-arylpropanols and their derivatives, focusing on side-chain fragmentation. This is relevant for understanding the chemical behavior of compounds like 1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one in radical cation states (Baciocchi, E., Bietti, M., Putignani, L., & Steenken, S., 1996).
Reactions with Grignard Reagents : A study by Crombie et al. (1985) in the "Journal of The Chemical Society-perkin Transactions 1" described reactions of 4-substituted 2′-halogenoacetophenones with methyl Grignard reagent, indicating potential synthetic pathways involving 1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one (Crombie, L., Hardy, R., & Knight, D., 1985).
Photochemistry and Radical Ions
- Photosensitized Electron Transfer : Okamoto and Arnold's (1985) work in the "Canadian Journal of Chemistry" explored the photosensitized electron transfer carbon–carbon bond cleavage of radical cations, which could be applicable to the study of 1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one (Okamoto, A., & Arnold, D., 1985).
Chemical Protection and Synthesis
- Protecting Group for Boronic Acids : Yan et al. (2005) in "Tetrahedron Letters" introduced a novel protecting group for boronic acids that might be structurally related to 1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one. This could offer insights into the use of similar compounds in synthetic chemistry (Yan, J., Jin, S., & Wang, B., 2005).
Metal Complex Synthesis
- Synthesis of Metal Complexes : Lu et al. (2012) in the "Journal of Coordination Chemistry" discussed the synthesis and structures of metal complexes using hydroxy-rich Schiff bases. The structure of these bases is potentially analogous to 1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one, indicating its potential use in coordination chemistry (Lu, Y., Shi, D., You, Z., Zhou, X.-S., & Li, K., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of “1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one” is protein tyrosine phosphatases SHP-1 and PTP1B . These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
“1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one” inhibits the activity of protein tyrosine phosphatases SHP-1 and PTP1B . This inhibition alters the phosphorylation state of proteins, leading to changes in cell signaling pathways.
Biochemical Pathways
The compound affects the biochemical pathways related to protein tyrosine phosphatases SHP-1 and PTP1B . The inhibition of these enzymes can lead to an increase in the phosphorylation of proteins, affecting various downstream signaling pathways involved in cell growth and differentiation.
Result of Action
The molecular and cellular effects of “1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one” are primarily due to its inhibitory action on protein tyrosine phosphatases SHP-1 and PTP1B . This can lead to changes in cell signaling pathways, potentially affecting cell growth and differentiation.
properties
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSINROGTIDKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1528322.png)
![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)
